molecular formula C13H15NO4 B15215053 (S)-Benzyl 4-ethyl-5-oxooxazolidine-3-carboxylate

(S)-Benzyl 4-ethyl-5-oxooxazolidine-3-carboxylate

Cat. No.: B15215053
M. Wt: 249.26 g/mol
InChI Key: QYVQZPYUPPIJQM-NSHDSACASA-N
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Description

(S)-Benzyl 4-ethyl-5-oxooxazolidine-3-carboxylate is a chiral oxazolidine derivative Oxazolidines are a class of heterocyclic compounds containing nitrogen and oxygen in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 4-ethyl-5-oxooxazolidine-3-carboxylate typically involves the cyclization of an amino alcohol with a carbonyl compound. The reaction conditions may include the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process. The reaction is usually carried out in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for oxazolidine derivatives often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 4-ethyl-5-oxooxazolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can yield amino alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce amino alcohols.

Scientific Research Applications

    Chemistry: Used as a chiral building block in asymmetric synthesis.

    Biology: Investigated for its potential as a bioactive molecule.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-Benzyl 4-ethyl-5-oxooxazolidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Oxazolidinones: A class of compounds with similar structures but different functional groups.

    Amino Alcohols: Compounds that can be derived from the reduction of oxazolidines.

    Lactams: Heterocyclic compounds containing nitrogen in a ring structure.

Uniqueness

(S)-Benzyl 4-ethyl-5-oxooxazolidine-3-carboxylate is unique due to its specific chiral configuration and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

benzyl (4S)-4-ethyl-5-oxo-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C13H15NO4/c1-2-11-12(15)18-9-14(11)13(16)17-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m0/s1

InChI Key

QYVQZPYUPPIJQM-NSHDSACASA-N

Isomeric SMILES

CC[C@H]1C(=O)OCN1C(=O)OCC2=CC=CC=C2

Canonical SMILES

CCC1C(=O)OCN1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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